4,5-Dihydrobenzo[b]oxepin-2(3H)-one

Catalog No.
S3321051
CAS No.
3041-17-6
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dihydrobenzo[b]oxepin-2(3H)-one

CAS Number

3041-17-6

Product Name

4,5-Dihydrobenzo[b]oxepin-2(3H)-one

IUPAC Name

4,5-dihydro-3H-1-benzoxepin-2-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6H,3,5,7H2

InChI Key

WTCFSVGBFPOLBA-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2OC(=O)C1

Canonical SMILES

C1CC2=CC=CC=C2OC(=O)C1

4,5-Dihydrobenzo[b]oxepin-2(3H)-one is a bicyclic compound featuring a benzene ring fused to an oxepin structure. Its molecular formula is C₁₀H₁₀O₂, and it has a distinctive structure characterized by a carbonyl group at the 2-position of the oxepin ring. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.

Due to the limited information on 4,5-Dihydrobenzo[b]oxepin-2(3H)-one, its mechanism of action in biological systems or interaction with other compounds remains unknown.

Information regarding the safety hazards of 4,5-Dihydrobenzo[b]oxepin-2(3H)-one is not available. As a general precaution, any unknown compound should be handled with care, following standard laboratory safety protocols.

Further Research

  • Scientific databases like SciFinder or Reaxys may contain more specific information on the compound's properties and reactions if available.
  • Patent databases may reveal applications where this compound is used.
, including:

  • Nucleophilic Substitution: The carbonyl group can act as an electrophile, allowing for nucleophilic attack.
  • Reduction Reactions: The carbonyl can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Aromatization: Under certain conditions, this compound may undergo aromatization, leading to more stable aromatic derivatives.

These reactions are significant for synthesizing derivatives with enhanced biological activities or different physical properties.

Research indicates that 4,5-Dihydrobenzo[b]oxepin-2(3H)-one exhibits various biological activities. It has been studied for its potential as:

  • Antidepressant Agents: Some studies suggest that compounds related to this structure may influence neurotransmitter systems.
  • Anticancer Properties: Preliminary data indicate that it may possess cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Effects: There are indications that it may modulate inflammatory pathways.

These biological activities highlight the compound's potential therapeutic applications.

Several synthetic routes have been developed for 4,5-Dihydrobenzo[b]oxepin-2(3H)-one. Key methods include:

  • From 1-Tetralone: A common approach involves the cyclization of 1-tetralone with specific reagents under controlled conditions to yield the desired product .
  • Catalytic Methods: Recent advancements have introduced catalytic deoxygenative transformations that allow for more efficient synthesis .
  • Rearrangement Reactions: Certain rearrangements can also lead to the formation of this compound from simpler precursors.

These methods provide flexibility in synthesizing the compound and its derivatives.

4,5-Dihydrobenzo[b]oxepin-2(3H)-one has several notable applications:

  • Pharmaceutical Development: Its potential as a therapeutic agent makes it a candidate for drug development.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Investigations into its properties may lead to applications in polymer chemistry or materials engineering.

These applications underline its significance in both research and industry.

Interaction studies of 4,5-Dihydrobenzo[b]oxepin-2(3H)-one with various biological targets are essential for understanding its mechanisms of action. Preliminary studies suggest interactions with:

  • Receptors in the Central Nervous System: Possible modulation of neurotransmitter receptors.
  • Enzymes Involved in Metabolism: Potential inhibition or activation of metabolic enzymes.

Further research is needed to elucidate these interactions comprehensively.

4,5-Dihydrobenzo[b]oxepin-2(3H)-one shares structural similarities with several other compounds. Notable comparisons include:

Compound NameStructure TypeUnique Features
BenzophenoneAromatic KetoneCommonly used in sunscreens and coatings.
DihydrocoumarinCoumarin DerivativeExhibits anticoagulant properties.
1-Azabicyclo[2.2.2]octan-3-oneBicyclic AmineUsed in drug design for central nervous system targets.

The uniqueness of 4,5-Dihydrobenzo[b]oxepin-2(3H)-one lies in its specific oxepin structure and potential biological activities that are not fully explored in these other compounds.

Radical Annulation Strategies Using Propargyl Chalcones

Radical-mediated annulation has emerged as a powerful tool for constructing the benzo[b]oxepinone scaffold. A notable method involves the reaction of propargyl chalcones with arylsulfonyl chlorides under radical conditions. Yu et al. demonstrated that treating propargyl chalcones with arylsulfonyl chlorides in the presence of a radical initiator induces a cascade annulation/sulfonation process. This one-pot reaction proceeds via the formation of a sulfonyl radical, which abstracts a hydrogen atom from the propargyl moiety to generate a propargyl radical. Subsequent 6-endo cyclization and aromatization yield sulfonated benzo[b]oxepin-5(2H)-one derivatives (Figure 1).

The reaction exhibits broad functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on both the chalcone and sulfonyl chloride components. For example, substrates bearing methoxy groups at the para-position of the benzaldehyde moiety achieved yields exceeding 75%. This method eliminates the need for prefunctionalized starting materials, offering a streamlined route to sulfonated derivatives.

Table 1: Representative Yields in Radical Annulation of Propargyl Chalcones

Chalcone SubstituentSulfonyl ChlorideYield (%)
4-OMe-C₆H₄4-NO₂-C₆H₄78
3-Cl-C₆H₄4-Me-C₆H₄82
2-Naphthyl4-F-C₆H₄68

Transition-Metal Catalyzed Cyclization Approaches

Copper-catalyzed tandem oxidation/iodolactonization represents a versatile strategy for synthesizing halogenated dihydrobenzo[b]oxepinones. As reported by Sharma et al., 2-O/N-tethered alkenyl benzaldehydes undergo sequential oxidation to carboxylic acids followed by iodolactonization using CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile. The reaction proceeds via initial aldehyde oxidation to generate a carboxylic acid, which undergoes in situ iodocyclization to form the oxepinone core (Scheme 1).

This method successfully accommodates both oxygen- and nitrogen-tethered substrates, yielding 3-(iodomethyl)-4,5-dihydrobenzo[c]oxepin-1(3H)-ones with moderate to good efficiency (45–72% yield). The iodine substituent serves as a versatile handle for post-synthetic modifications, enabling access to thiocyanate, azide, and triazole derivatives through nucleophilic substitution or click chemistry.

Palladium catalysis has also been employed for constructing related benzodiazepine frameworks, though direct applications to oxepinones remain underexplored. Copper-mediated Heck-like cyclizations of oxime esters demonstrate potential for generating unsaturated oxepin derivatives, though further optimization is required for dihydrobenzo[b]oxepinone synthesis.

Microwave-Assisted Intramolecular Cyclocondensation Techniques

Microwave irradiation significantly accelerates the synthesis of benzodiazepine-fused oxepinones through intramolecular cyclocondensation. A representative protocol involves reacting alkynones with benzene-1,2-diamines under microwave conditions (100–120°C, 300 W) to form tricyclic benzodiazepinooxepinones in ≤1 hour. While this method primarily targets seven-membered diazepine rings, adapting the substrate design to incorporate ether linkages could enable direct access to dihydrobenzo[b]oxepinones.

Key advantages of microwave-assisted synthesis include:

  • Reduced reaction times (hours vs. days under conventional heating)
  • Enhanced regioselectivity due to uniform heating
  • Improved yields by minimizing thermal decomposition pathways

Current limitations include the need for specialized equipment and challenges in scaling up reactions beyond laboratory settings.

Asymmetric Synthesis Routes for Enantiomerically Pure Forms

Asymmetric induction in dihydrobenzo[b]oxepinone synthesis remains underexplored, though recent work on related benzodiazepines provides insights. Rong et al. developed a titanium-catalyzed hydroaminoalkylation/Buchwald–Hartwig cyclization sequence to access chiral 1,5-benzodiazepines. Adapting this strategy to oxepinone synthesis could involve using chiral ligands during the cyclization step to induce asymmetry.

Enantioselective radical cyclization represents another promising avenue. Preliminary studies on carbohydrate-derived propargyl ethers demonstrated that chiral auxiliaries or asymmetric catalysts can control stereochemistry during tributyltin hydride-mediated radical cyclizations. Applying these principles to propargyl-tethered benzaldehyde derivatives may enable the synthesis of enantiomerically enriched dihydrobenzo[b]oxepinones.

Table 2: Emerging Strategies for Asymmetric Synthesis

MethodChiral ElementPotential Application
Titanium-catalyzed cyclization(R)-BINOL ligandAxial chirality in oxepinones
Radical cyclizationChiral propargyl etherCenter chirality at C3 position

XLogP3

2

Wikipedia

4,5-dihydro-3H-benzo[b]oxepin-2-one

Dates

Modify: 2023-08-19

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